alpha-Methylcinnamaldehyde

Catalog No.
S759562
CAS No.
101-39-3
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methylcinnamaldehyde

CAS Number

101-39-3

Product Name

alpha-Methylcinnamaldehyde

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+

InChI Key

VLUMOWNVWOXZAU-CLFYSBASSA-N

SMILES

CC(=CC1=CC=CC=C1)C=O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
insoluble in water; soluble in oils
miscible (in ethanol)

Canonical SMILES

CC(=CC1=CC=CC=C1)C=O

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=O

Antioxidant Activity:

Studies have investigated the potential antioxidant properties of alpha-Methylcinnamaldehyde. One study found that it exhibited free radical scavenging activity and inhibited lipid peroxidation in vitro, suggesting a potential role in protecting cells from oxidative damage [PubChem: ]. Further research is needed to confirm these findings and determine its efficacy in vivo.

Antimicrobial Activity:

Flavor Research:

Alpha-Methylcinnamaldehyde is a key component of the flavor profile of cinnamon and other spices. Research in this area focuses on understanding its role in flavor perception and its interactions with other flavor compounds. This knowledge can be valuable for developing new flavors and improving the sensory qualities of food products.

Other Potential Applications:

Preliminary research suggests that alpha-Methylcinnamaldehyde may have other potential applications in scientific research, such as:

  • Anti-inflammatory activity: Studies suggest it may possess anti-inflammatory properties, but further research is needed.
  • Anticancer properties: Some studies have reported potential anti-cancer effects, but more research is needed to confirm these findings and understand the underlying mechanisms [].

Alpha-Methylcinnamaldehyde is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol. It appears as a pale yellow to clear liquid and is characterized by its cinnamon-like aroma and spicy flavor. This compound is primarily known for its use in the flavor and fragrance industries, where it contributes to various products ranging from perfumes to food flavorings. Its chemical structure features a methyl group attached to the alpha position of the cinnamaldehyde backbone, which is pivotal in defining its unique properties and applications .

Research on the specific mechanism of action of alpha-Methylcinnamaldehyde in biological systems is ongoing. However, some studies suggest it may exhibit antimicrobial activity by disrupting bacterial cell membranes []. Additionally, it might contribute to the flavor profile of foods by interacting with taste receptors.

Alpha-Methylcinnamaldehyde can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. It is classified as a moderate skin irritant and a mild eye irritant.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling alpha-Methylcinnamaldehyde.
, including:

  • Condensation Reactions: It can be synthesized through the condensation of benzaldehyde and propionic aldehyde in the presence of a base, such as sodium hydroxide. This reaction is known as the Claisen-Schmidt condensation .
  • Hydrogenation: Controlled hydrogenation of alpha-methylcinnamic aldehyde yields alpha-methylcinnamaldehyde, showcasing its versatility in synthetic organic chemistry .
  • Self-Coupling: The compound can self-couple under certain conditions, forming dimers or oligomers, which may alter its physical properties and reactivity .

Alpha-Methylcinnamaldehyde exhibits notable biological activities, including:

  • Antifungal Properties: Research indicates that this compound has antifungal activity, making it useful in various applications within proteomics and microbiology .
  • Potential Health Effects: While it has beneficial properties, alpha-methylcinnamaldehyde can also cause skin irritation and may be toxic if ingested in significant quantities. Its LD50 (lethal dose for 50% of the population) values are 2050 mg/kg for oral administration in rats and greater than 5 g/kg for dermal exposure in rabbits .

The primary methods for synthesizing alpha-methylcinnamaldehyde include:

  • Claisen-Schmidt Condensation: This method involves the reaction of benzaldehyde with propanal using a base catalyst. It is favored for its efficiency and relatively straightforward procedure .
  • Controlled Hydrogenation: This approach allows for selective reduction of alpha-methylcinnamic aldehyde to produce alpha-methylcinnamaldehyde, emphasizing the importance of controlling reaction conditions to achieve desired outcomes .
  • Alternative Synthetic Routes: Other methods may involve variations in catalyst types or reaction conditions, but the Claisen-Schmidt reaction remains the most widely utilized due to its simplicity and effectiveness.

Alpha-Methylcinnamaldehyde finds extensive use across various industries:

  • Flavoring Agent: It is widely used in food products, especially in confectionery and beverages, where its cinnamon-like flavor enhances palatability.
  • Fragrance Industry: The compound is integral to perfumery, cosmetics, and personal care products due to its appealing scent.
  • Pharmaceuticals: It serves as an intermediate in synthesizing certain drugs, including Epalrestat, which is used for diabetic complications .
  • Household Products: It is also incorporated into soaps, detergents, and other cleaning agents for its fragrance properties .

Studies on alpha-methylcinnamaldehyde's interactions with biological systems reveal several important insights:

  • Complex Formation: The compound can interact with metal ions such as cobalt (II) and nickel (II), forming complexes that may have implications for catalysis or material science applications .
  • Toxicological Studies: Investigations into its toxicity highlight potential risks associated with skin contact and ingestion, necessitating careful handling in industrial settings .

Several compounds share structural or functional similarities with alpha-methylcinnamaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
CinnamaldehydeC9H8OPrimary component of cinnamon oil; strong aroma.
BenzylideneacetoneC10H10OUsed as a flavoring agent; similar aromatic profile.
EugenolC10H12O2Found in clove oil; known for analgesic properties.
VanillinC8H8O3Main component of vanilla; sweet aroma.

Uniqueness of Alpha-Methylcinnamaldehyde

Alpha-Methylcinnamaldehyde stands out due to its specific methyl group positioning on the cinnamaldehyde structure, which influences both its sensory properties and biological activities. Unlike eugenol or vanillin, which have distinct medicinal uses beyond flavoring, alpha-methylcinnamaldehyde's primary applications are concentrated within flavoring and fragrance sectors while also possessing antifungal properties that are not as pronounced in similar compounds.

The Claisen-Schmidt condensation between benzaldehyde and propanal is the most widely employed method for synthesizing α-methylcinnamaldehyde. This reaction proceeds via a base-catalyzed mechanism involving three critical steps:

  • Enolate Formation: A strong base deprotonates propanal at the α-position, generating a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration: Elimination of water yields the α,β-unsaturated aldehyde product.

Catalyst selection significantly impacts efficiency. Wagh and Yadav demonstrated that Mg–Zr mixed oxides supported on hexagonal mesoporous silica (HMS) achieve 71% benzaldehyde conversion and 92% selectivity for α-methylcinnamaldehyde at 443 K. Table 1 summarizes catalytic performance.

Table 1. Catalyst Performance in Claisen-Schmidt Condensation

CatalystTemperature (K)Conversion (%)Selectivity (%)
20% Mg-Zr (2:1)/HMS4437192
KF/Al₂O₃29878.985
TBAB in Ethanol29859.788

Reaction optimization studies reveal that a benzaldehyde-to-propanal molar ratio of 1:1.5 minimizes side products like aldol dimers.

Phase-Transfer Catalysis Systems for Cross-Aldol Reactions

Phase-transfer catalysts (PTCs) enhance interfacial reactivity in biphasic systems. Tetrabutylammonium bromide (TBAB) is particularly effective, enabling reactions at ambient temperatures with reduced energy input. Key advantages include:

  • Solvent Compatibility: TBAB facilitates reactant transfer between aqueous and organic phases, often using ethanol or water as green solvents.
  • Catalyst Loading: As low as 1.5 mol% TBAB achieves 84.6% yield in ethanol, outperforming traditional bases like NaOH.

Comparative studies highlight TBAB’s superiority over polyethylene glycol (PEG) catalysts, which suffer from lower yields (54.2%) due to inefficient phase separation. Table 2 contrasts PTC systems.

Table 2. Phase-Transfer Catalysts for Propanal-Benzaldehyde Condensation

CatalystSolventTemperature (K)Yield (%)
TBABEthanol29884.6
PEG400Ethanol29854.2
KOH (aq)Water34371.0

Solvent Effects on Stereoselectivity in Propanal-Benzaldehyde Condensation

Solvent polarity and hydrogen-bonding capacity critically influence stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states, favoring the trans-isomer (E:Z = 9:1). In contrast, protic solvents like ethanol promote keto-enol tautomerism, reducing selectivity (E:Z = 3:1).

Table 3. Solvent Impact on α-Methylcinnamaldehyde Stereoselectivity

SolventDielectric ConstantE:Z Ratio
DMF36.79:1
Ethanol24.33:1
Water80.15:1

Elevated temperatures (443 K) further enhance trans selectivity by accelerating dehydration kinetics.

Biosynthetic Pathways via Shikimate-Derived Phenylpropanoid Metabolism

While α-methylcinnamaldehyde is synthetically derived, its structural framework relates to phenylpropanoids biosynthesized via the shikimate pathway. Key enzymatic steps include:

  • Shikimate → Chorismate: Chorismate mutase converts chorismate to prephenate, the precursor for phenylalanine.
  • Phenylalanine Deamination: Phenylalanine ammonia-lyase (PAL) yields trans-cinnamic acid, a precursor for cinnamaldehyde derivatives.
  • Side-Chain Modification: Hypothetical α-methylation via S-adenosylmethionine-dependent methyltransferases could introduce the methyl group, though no natural enzymes are known to catalyze this step.

Figure 1. Proposed Biosynthetic Route to α-Methylcinnamaldehyde

Shikimate → Chorismate → Phenylalanine → Cinnamic Acid → Cinnamaldehyde → α-Methylcinnamaldehyde  

In vitro studies suggest engineered hydroxymethyltransferases or aldolases might enable biocatalytic production, though this remains unexplored.

Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992)
Liquid
Yellow liquid, cinnamon-like odou

XLogP3

2.2

Boiling Point

302 °F at 100 mm Hg (NTP, 1992)
251.6 °C

Flash Point

175 °F (NTP, 1992)

Density

1.0407 at 63 °F (NTP, 1992)
1.034-1.040

UNII

16G5N27XPA

GHS Hazard Statements

Aggregated GHS information provided by 1781 companies from 6 notifications to the ECHA C&L Inventory.;
H317 (99.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

101-39-3

Wikipedia

Alpha-methylcinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Propenal, 2-methyl-3-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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